2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thienyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thienyl groups could play a role in binding to these targets, while the amide linkage might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(METHYLAMINO)-5-{[2-(2-FURYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl group.
2-(METHYLAMINO)-5-{[2-(2-PHENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic groups.
Properties
IUPAC Name |
2-(methylamino)-5-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-13-11-15-8(9(12)17)10(19-11)14-7(16)5-6-3-2-4-18-6/h2-4H,5H2,1H3,(H2,12,17)(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYOEGQFNYAOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)CC2=CC=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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